

Melittin Peptide: A Comprehensive Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Melittin**

Cat. No.: **B549807**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melittin, the principal bioactive component of honeybee venom, is a 26-amino acid, cationic peptide renowned for its potent cytolytic activities. Its amphipathic, alpha-helical structure enables it to readily interact with and disrupt cellular membranes, forming pores that lead to cell death. This multifaceted peptide has garnered significant attention for its broad-spectrum antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure-function relationship of **melittin**, detailing its molecular architecture, mechanisms of action, and key quantitative activity data. Furthermore, it outlines detailed experimental protocols for assessing its biological functions and visualizes critical signaling pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers and drug development professionals.

Melittin Peptide Structure

The biological activity of **melittin** is intrinsically linked to its unique structural characteristics, from its primary amino acid sequence to its quaternary organization in different environments.

Primary and Secondary Structure

Melittin is a small, basic peptide with the amino acid sequence

GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂.^[1]^[2] The N-terminal region (residues 1-20) is

predominantly hydrophobic, while the C-terminal region (residues 21-26) is hydrophilic and contains a cluster of positively charged amino acids (lysine and arginine), conferring a net positive charge of +6 at physiological pH.[3][4] This primary sequence gives the peptide an amphipathic character.[1][4]

In aqueous solution at low concentrations, **melittin** exists as a random coil.[5][6] However, upon interaction with membranes or in the presence of organic solvents like trifluoroethanol, it folds into a well-defined alpha-helical conformation.[5][6] This helix is often bent into a helix-hinge-helix motif, with the bend occurring around the proline residue at position 14 (Pro-14).[1][7] This kink is crucial for its biological activity.[1] The resulting alpha-helix is strongly amphipathic, with hydrophobic residues projecting from one face and hydrophilic residues from the opposite face.[1][8]

Quaternary Structure

In aqueous salt solutions and at high concentrations, **melittin** monomers self-assemble to form a stable tetramer.[1][8][9] In this tetrameric configuration, the hydrophobic faces of the four alpha-helical monomers are buried in the core of the complex, shielding them from the aqueous environment, while the hydrophilic surfaces are exposed.[1][8][10] This arrangement explains **melittin**'s high solubility in water despite its significant hydrophobicity.[1] The tetrameric structure is considered a soluble, inactive reservoir of the peptide.[10] Upon encountering a cell membrane, the tetramer is thought to dissociate into monomers, which are the active form that interacts with the lipid bilayer.[10]

Functional Activities of Melittin

Melittin's ability to disrupt cell membranes underpins its wide range of biological activities.

Antimicrobial Activity

Melittin exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11][12] Its primary mechanism of action involves the permeabilization and disruption of the bacterial cell membrane.[13][14] The positively charged C-terminus of **melittin** initially interacts electrostatically with the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic N-terminal region inserts into the lipid

bilayer, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[13][14]

Antiviral Activity

Melittin has demonstrated potent antiviral activity against a variety of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Influenza A virus.[15][16][17] Its antiviral mechanism is primarily attributed to the disruption of the viral envelope, a lipid bilayer surrounding the viral capsid.[16][18] By integrating into and destabilizing the viral membrane, **melittin** can directly inactivate viral particles, preventing them from infecting host cells.[15][16]

Anticancer Activity

Melittin has shown significant anticancer effects against a broad range of cancer cell lines.[5][7][19] Its primary anticancer mechanism is the direct lysis of cancer cell membranes through pore formation.[5][20] Additionally, **melittin** can induce apoptosis (programmed cell death) in cancer cells by permeabilizing mitochondrial membranes, leading to the release of pro-apoptotic factors.[5] Beyond direct cytotoxicity, **melittin** can also modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][5] It has been shown to downregulate pathways such as PI3K/Akt and NF-κB, and inhibit the activation of growth factor receptors like EGFR and HER2.[5][20]

Anti-inflammatory Activity

Melittin possesses potent anti-inflammatory properties.[6][21] It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by inhibiting key inflammatory signaling pathways.[22][23][24] A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.[22][23][24] By inhibiting the activation of NF-κB, **melittin** can effectively dampen the inflammatory cascade.[22][23][24]

Mechanism of Action: Membrane Interaction and Pore Formation

The hallmark of **melittin**'s activity is its interaction with and disruption of lipid bilayers. The process of pore formation is a critical aspect of its mechanism.

Upon encountering a cell membrane, the soluble **melittin** tetramer is believed to dissociate into monomers. These monomers then bind to the membrane surface. The orientation of **melittin** on the membrane is concentration-dependent. At low peptide-to-lipid ratios, **melittin** monomers tend to lie parallel to the membrane surface, with their hydrophobic face interacting with the lipid headgroups.[9][25][26] As the concentration of **melittin** on the membrane increases, the peptides are proposed to reorient and insert perpendicularly into the lipid bilayer.[9][25] This insertion, driven by the hydrophobic N-terminal domain, leads to the formation of pores.

The exact structure of these pores is still a subject of research, with evidence supporting a "toroidal pore" model. In this model, the pore is lined by both the **melittin** peptides and the polar head groups of the lipid molecules, creating a continuous channel through the membrane.[13][27] The formation of these pores disrupts the membrane's integrity, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell lysis.[2]

Quantitative Data on Melittin Activity

The following tables summarize the quantitative data on the biological activities of **melittin**.

Table 1: Antimicrobial Activity of **Melittin** (MIC and MBC Values)

Bacterium	Strain	MIC ($\mu\text{g/mL}$)	MBC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	-	6.4	6.4	[8]
Staphylococcus aureus	MRSA	6.4	6.4	[8]
Escherichia coli	-	6.4	6.4	[8]
Acinetobacter baumannii	XDR	13.71 (mean)	20.08 (mean)	[5]
Klebsiella pneumoniae	KPC-producing	32	50	[5]
Gram-positive environmental isolates	R1-R2	1-5	25-50	[25]
Gram-negative environmental isolates	R3-R4	50-100	>100	[25]
Salmonella Typhimurium	KCTC 1926	5.69	-	[6]
Salmonella Typhimurium	ATCC 14028	11.39	-	[6]
Escherichia coli	ESBL-producing	50-80	-	[23]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant *Staphylococcus aureus*; XDR: Extensively Drug-Resistant; KPC: *Klebsiella pneumoniae* carbapenemase; ESBL: Extended-Spectrum Beta-Lactamase.

Table 2: Anticancer Activity of **Melittin** (IC50 Values)

Cell Line	Cancer Type	IC50 (µg/mL)	IC50 (µM)	Reference
HeLa	Cervical Cancer	1.7 (24h)	-	[2]
SUM159	Triple-Negative Breast Cancer	-	0.94 - 1.49	[9]
SKBR3	HER2-enriched Breast Cancer	-	0.94 - 1.49	[9]
A375	Malignant Melanoma	3.38	-	[18]
K562	Myelogenous Leukemia	1.84	-	[27]
MCF-7	Breast Cancer	5.86	-	[19]
Human Fibroblast (normal)	-	6.45	-	[5]

IC50: Half-maximal Inhibitory Concentration.

Table 3: Antiviral Activity of **Melittin** (EC50 Values)

Virus	Cell Line	EC50 (µg/mL)	Selectivity Index (SI)	Reference
Vesicular Stomatitis Virus (VSV)	Vero	1.18	5.27	[3]
Coxsackievirus H3	HEp-2	0.99	4.40	[3]
Respiratory Syncytial Virus (RSV)	HEp-2	0.35	>14	[3]
Herpes Simplex Virus (HSV)	Vero	0.94	>6	[3]
Junin Virus (JV)	-	-	-	[1]

EC50: Half-maximal Effective Concentration; SI: Selectivity Index (CC50/EC50).

Table 4: Hemolytic Activity of **Melittin** (HC50 Values)

Red Blood Cell Source	HC50 (µg/mL)	Reference
Human	16.28	[1]
Human	0.44	[5]
Rabbit	3.03	[7]
Human	0.47	[28]

HC50: Half-maximal Hemolytic Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of **melittin**.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **melittin** against a specific bacterium.

Materials:

- **Melittin** stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)
- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Bacterial Inoculum Preparation:
 - Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
 - Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Further dilute the bacterial suspension to a final concentration of 5×10^5 CFU/mL in the wells of the microtiter plate.[23]
- Serial Dilution of **Melittin**:
 - Add 100 µL of MHB to all wells of a 96-well plate.
 - Add 100 µL of the **melittin** stock solution to the first well and mix thoroughly.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

- Inoculation:
 - Add 100 μ L of the prepared bacterial inoculum to each well, bringing the final volume to 200 μ L.
 - Include a positive control (bacteria in MHB without **melittin**) and a negative control (MHB only).
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **melittin** that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[\[8\]](#)

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of **melittin** on a chosen cell line.

Materials:

- **Melittin** stock solution
- Target cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or solubilization buffer
- Sterile 96-well cell culture plates

- Microplate reader

Procedure:

- Cell Seeding:

- Seed the cells into a 96-well plate at a density of approximately 1×10^4 cells/well in 100 μL of complete medium.

- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

- Treatment with **Melittin**:

- Prepare serial dilutions of **melittin** in complete medium.

- Remove the old medium from the wells and add 100 μL of the **melittin** dilutions to the respective wells.

- Include a vehicle control (medium with the same concentration of solvent used for **melittin**) and a blank (medium only).

- Incubation:

- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

- MTT Addition:

- After incubation, add 20 μL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization:

- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[\[5\]](#)

- Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of **melittin** that inhibits 50% of cell growth) can be determined by plotting cell viability against **melittin** concentration and using a suitable curve-fitting software.

Hemolytic Activity Assay

This protocol measures the ability of **melittin** to lyse red blood cells (RBCs).

Materials:

- **Melittin** stock solution
- Freshly collected red blood cells (e.g., human, rabbit)
- Phosphate-buffered saline (PBS)
- Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
- Sterile microcentrifuge tubes and 96-well plates
- Spectrophotometer or microplate reader

Procedure:

- RBC Preparation:
 - Centrifuge whole blood to pellet the RBCs.
 - Wash the RBC pellet three times with PBS by repeated centrifugation and resuspension.
 - Prepare a 2% (v/v) suspension of RBCs in PBS.[\[5\]](#)
- Treatment with **Melittin**:
 - Prepare serial dilutions of **melittin** in PBS in microcentrifuge tubes.

- Add an equal volume of the 2% RBC suspension to each tube.
- Include a positive control (RBCs with Triton X-100) and a negative control (RBCs in PBS).
- Incubation:
 - Incubate the tubes at 37°C for 1 hour with gentle shaking.[5]
- Centrifugation:
 - Centrifuge the tubes to pellet the intact RBCs.
- Absorbance Measurement:
 - Carefully transfer the supernatant to a 96-well plate.
 - Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.[7]
- Data Analysis:
 - Calculate the percentage of hemolysis for each concentration using the following formula:
$$\% \text{ Hemolysis} = [(\text{Abs_sample} - \text{Abs_negative_control}) / (\text{Abs_positive_control} - \text{Abs_negative_control})] \times 100$$
 - The HC50 value (the concentration of **melittin** that causes 50% hemolysis) can be determined by plotting the percentage of hemolysis against **melittin** concentration.

Membrane Permeabilization Assay (SYTOX Green Uptake Assay)

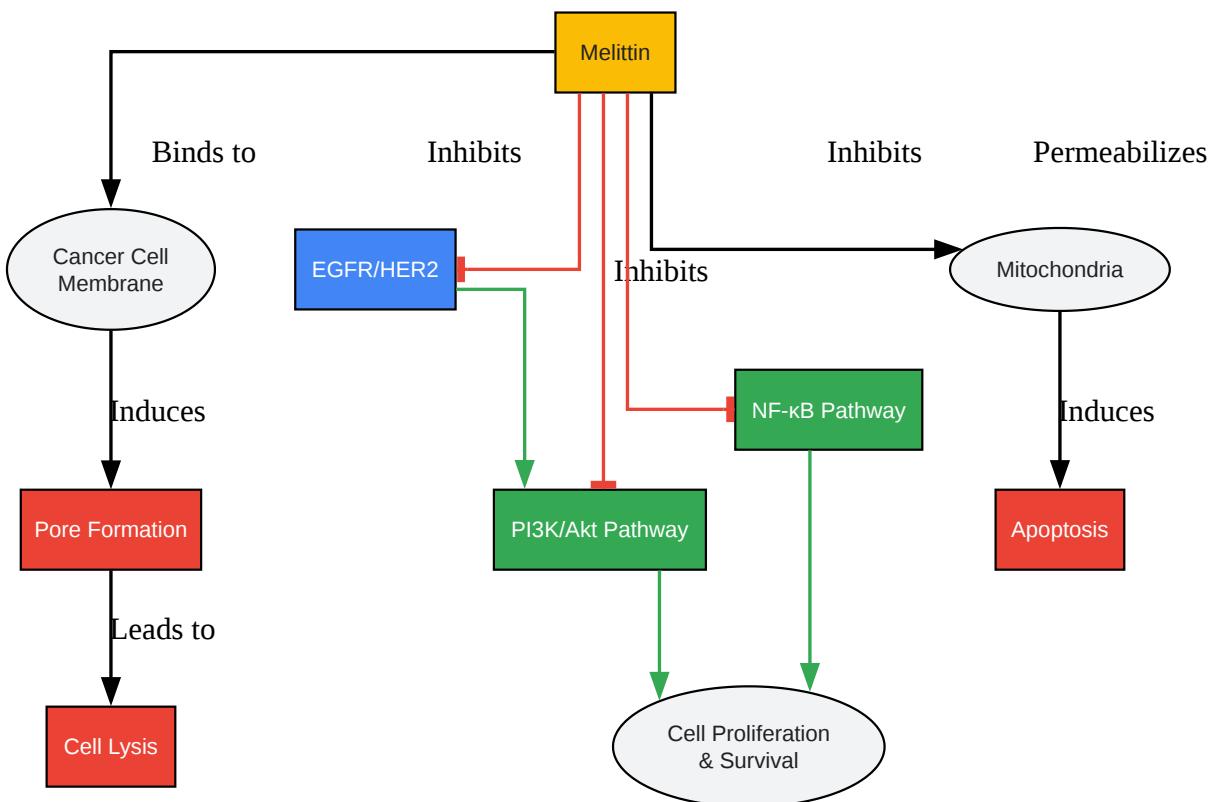
This protocol assesses the ability of **melittin** to permeabilize bacterial membranes using a fluorescent dye.

Materials:

- **Melittin** stock solution

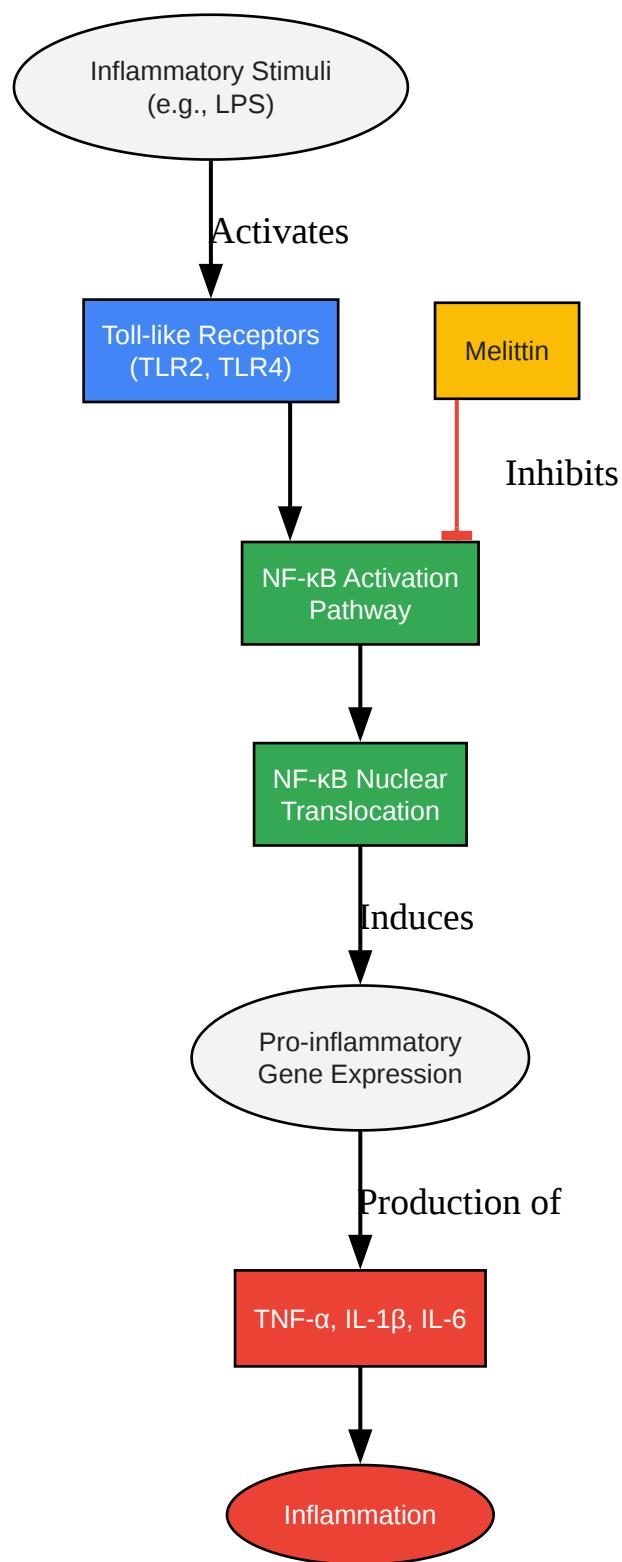
- Bacterial strain of interest
- SYTOX Green nucleic acid stain
- HEPES buffer
- Glucose
- KCl
- Fluorometer or fluorescence microplate reader

Procedure:

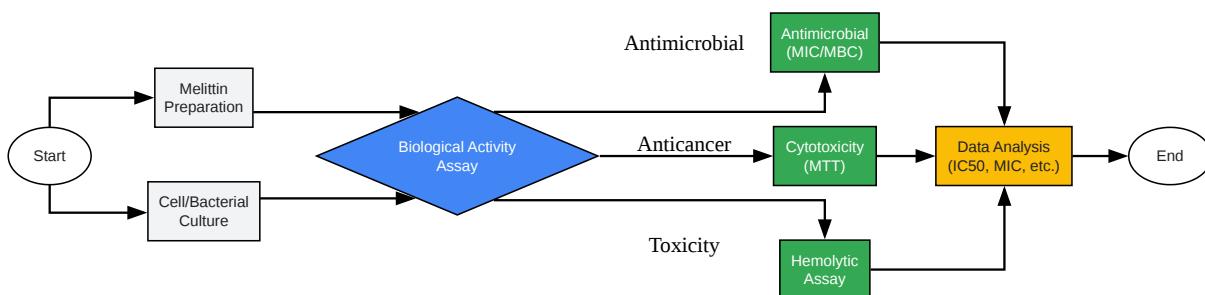

- Bacterial Preparation:
 - Grow bacteria to the mid-log phase.
 - Wash the bacterial cells and resuspend them in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).[\[10\]](#)
- Assay Setup:
 - Dilute the bacterial suspension to the desired concentration in the assay buffer (e.g., 5 mM HEPES, 100 mM KCl, 20 mM glucose, pH 7.4).[\[10\]](#)
 - Add SYTOX Green to the bacterial suspension to a final concentration of 0.5 μ M and incubate in the dark for 15 minutes.[\[10\]](#)
- Treatment with **Melittin**:
 - Add different concentrations of **melittin** to the bacterial suspension.
- Fluorescence Measurement:
 - Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

- Data Analysis:

- An increase in fluorescence intensity indicates that the bacterial membrane has been permeabilized, allowing SYTOX Green to enter the cell and bind to nucleic acids, which significantly enhances its fluorescence. The rate and extent of fluorescence increase are proportional to the degree of membrane permeabilization.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by **melittin** and a typical experimental workflow.


[Click to download full resolution via product page](#)

Caption: Anticancer mechanisms of **melittin**.

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory mechanism of **melittin**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **melittin** activity assessment.

Conclusion

Melittin stands out as a remarkable natural peptide with a well-defined structure that dictates its potent and diverse biological functions. Its ability to disrupt cell membranes through pore formation is the cornerstone of its antimicrobial, antiviral, and anticancer activities. Furthermore, its capacity to modulate critical cellular signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases. While its inherent cytotoxicity, particularly its hemolytic activity, presents a significant challenge for clinical development, ongoing research into targeted delivery systems and structural modifications offers promising avenues to harness the therapeutic potential of this powerful bee venom peptide. This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the multifaceted nature of **melittin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 2. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melittin: a venom-derived peptide with promising anti-viral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Honeybee venom and melittin suppress growth factor receptor activation in HER2-enriched and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melittin—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shu.elsevierpure.com [shu.elsevierpure.com]
- 18. Melittin from *Apis florea* Venom as a Promising Therapeutic Agent for Skin Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. On the mechanism of pore formation by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jchps.com [jchps.com]

- 22. The current landscape of the antimicrobial peptide melittin and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potential Inhibitory Effect of the Peptide Melittin Purified from *Apis mellifera* Venom on CTX-M-Type Extended-Spectrum β -Lactamases of *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mellitin peptide quantification in seasonally collected crude bee venom and its anticancer effects on myelogenous K562 human leukaemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Melittin Peptide: A Comprehensive Technical Guide to Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b549807#melittin-peptide-structure-and-function\]](https://www.benchchem.com/product/b549807#melittin-peptide-structure-and-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com